molecular formula C16H10BrN3O2 B1450694 Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2197056-59-8

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1450694
CAS No.: 2197056-59-8
M. Wt: 356.17 g/mol
InChI Key: LPVBFIKULUVOLU-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, cyanophenyl, and carboxylate groups in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and esterification reactions. One common method includes:

    Condensation Reaction: 2-aminopyridine reacts with 4-cyanobenzaldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.

    Bromination: The resulting compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: Finally, the brominated product undergoes esterification with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine and cyanophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 8-fluoro-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 8-iodo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Uniqueness

Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogues may not. This uniqueness can be exploited in drug design and material science to achieve desired properties and activities.

Properties

IUPAC Name

methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c1-22-16(21)12-6-13(17)15-19-14(9-20(15)8-12)11-4-2-10(7-18)3-5-11/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBFIKULUVOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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